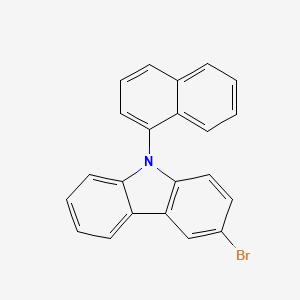

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-bromo-9-naphthalen-1-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWVKYHIDBPQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732395 | |

| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934545-83-2 | |

| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-(1-naphthyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole CAS number

An In-depth Technical Guide to 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the field of organic electronics. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for its characterization. Furthermore, it explores the compound's critical role as a building block for advanced materials used in high-performance Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconductor materials and drug development professionals exploring new molecular scaffolds.

Introduction and Chemical Identity

This compound is a specialized organic compound featuring a carbazole core.[1] This core structure is substituted with a bromine atom at the 3-position and a naphthyl group at the 9-position (the nitrogen atom).[2] The unique arrangement of these functional groups imparts desirable optoelectronic properties, making it a highly valuable precursor in materials science.[1][2]

The carbazole moiety is well-known for its excellent hole-transporting capabilities and high thermal stability. The introduction of a bulky naphthyl group at the nitrogen atom enhances morphological stability and helps tune the energy levels (specifically the HOMO level) for efficient charge injection in electronic devices.[1] The bromine atom serves as a versatile reactive site, allowing for further chemical modifications through cross-coupling reactions to synthesize more complex, functional molecules for various applications.[3] Its primary application lies in the synthesis of host materials and dopants for the emissive layers of OLEDs, directly influencing device efficiency, color purity, and operational lifetime.[1][4]

The CAS Number for this compound is 934545-83-2 .[5][6][7][8]

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is provided below. These properties are essential for determining appropriate solvents for reactions and purification, as well as for predicting the material's behavior in electronic devices.

| Property | Value | Reference(s) |

| CAS Number | 934545-83-2 | [5][6] |

| Molecular Formula | C₂₂H₁₄BrN | [2][5][9] |

| Molecular Weight | 372.26 g/mol | [5][9][10] |

| Exact Mass | 371.030945 u | [5] |

| Appearance | White to almost white powder/crystal | [5][9] |

| Boiling Point (Predicted) | 545.2 ± 32.0 °C at 760 mmHg | [5][9] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [5][9] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [9] |

| Topological Polar Surface Area | 4.9 Ų | [5] |

| XLogP3 | 6.9 | [5] |

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through the electrophilic bromination of its precursor, 9-(naphthalen-1-yl)-9H-carbazole.

Scientific Rationale

The carbazole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The 3 and 6 positions are the most electronically activated sites for substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[10] It is a mild and highly selective source of electrophilic bromine (Br⁺), which minimizes the formation of over-brominated byproducts and avoids the harsh, acidic conditions associated with using elemental bromine (Br₂), thereby improving reaction control and yield. The reaction is typically performed at room temperature, highlighting its efficiency and practicality.[2][10]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[2][10]

-

Reaction Setup: In a 200 mL conical flask, dissolve 5.9 g (20 mmol) of 9-(1-naphthyl)-9H-carbazole in a solvent mixture of 50 mL of toluene and 70 mL of ethyl acetate.

-

Reagent Addition: To the stirred solution, add 3.6 g (20 mmol) of N-bromosuccinimide (NBS) in one portion.

-

Reaction: Stir the resulting mixture at room temperature for approximately 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash it with water to remove the succinimide byproduct.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) to remove residual water.[2][10]

-

Isolation: Filter the suspension to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting white powder is often of high purity (yields up to 99% have been reported).[10] If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is employed.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show characteristic aromatic proton signals for both the carbazole and naphthalene ring systems. The bromination at the 3-position will alter the splitting patterns of the adjacent protons compared to the starting material. |

| ¹³C NMR | The spectrum will display the correct number of carbon signals corresponding to the molecular structure. The carbon atom bonded to the bromine will show a characteristic shift. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of approximately 371 and 373 in a ~1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.[2] |

| FT-IR Spectroscopy | The spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-N stretching from the carbazole core. A C-Br stretching band may also be observed in the fingerprint region. |

| UV-Vis Absorption | In solution, the compound exhibits strong absorption in the UV region. The extended π-conjugated system results in absorption maxima that are characteristic of its electronic structure.[2] |

| Fluorescence Emission | The compound is fluorescent, with an emission maximum typically observed between 350-400 nm.[2] The exact wavelength and quantum yield are dependent on the solvent environment. This property is fundamental to its application in light-emitting devices.[2] |

| Purity (HPLC) | High-performance liquid chromatography is used to assess the purity of the final compound, with high-purity grades (e.g., >99%) being essential for electronics applications.[11] |

Applications in Organic Electronics and Drug Development

The primary application of this compound is as a pivotal building block for materials used in organic electronics, particularly OLEDs.

Role in OLED Technology

The compound's molecular structure is ideally suited for creating materials for various layers within an OLED device.

-

Host Materials: The carbazole core provides a high triplet energy, which is necessary to confine the energy of phosphorescent dopants in the emissive layer, leading to highly efficient light emission.

-

Hole Transport Layer (HTL) Materials: The inherent hole-transporting nature of the carbazole unit facilitates the efficient movement of positive charge carriers from the anode to the emissive layer.[3][4]

-

Intermediate for Emitters: The bromine atom acts as a synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), various electron-donating or electron-accepting moieties can be attached at the 3-position. This allows for precise tuning of the final molecule's electronic properties, such as its emission color, charge transport balance, and quantum efficiency.[1]

Caption: Role of derivative materials in an OLED device stack.

Potential in Drug Development

While its primary use is in materials science, the carbazole scaffold is a known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromo-naphthalene-carbazole structure could serve as a novel starting point for library synthesis in drug discovery programs, exploring activities in areas such as oncology or neurodegenerative diseases. The bromine atom provides a convenient point for diversification.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:

-

H315: Causes skin irritation. [5]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a high-value chemical intermediate with a well-defined synthesis and a critical role in the advancement of organic electronics. Its unique molecular architecture provides an excellent balance of thermal stability, charge transport properties, and synthetic versatility. As research into next-generation displays, lighting, and organic semiconductors continues, the demand for high-purity, well-characterized precursors like this compound is set to grow, making it a subject of continued interest for both academic and industrial scientists.

References

- Glory-Chem. 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. [Link]

- Chemdad Co., Ltd. This compound. [Link]

- PubChem. 3-Bromo-9-(3-(naphthalen-1-YL)phenyl)-9H-carbazole. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- ChemBK. 3-bromo-9-(naphthalen-2-yl)-9H-carbazole. [Link]

- Glory-Chem. High Purity 9-(5-Bromonaphthalen-1-yl)

- NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 934545-83-2 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. jrmedichem.com [jrmedichem.com]

- 7. guidechem.com [guidechem.com]

- 8. 934545-83-2|this compound|BLD Pharm [bldpharm.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole: Properties, Synthesis, and Advanced Applications

This technical guide provides a comprehensive overview of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, a specialized heterocyclic compound. Tailored for researchers, scientists, and drug development professionals, this document delves into its fundamental chemical and physical properties, detailed synthesis protocols, and explores its current and potential applications in both materials science and medicinal chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals engaged in advanced research and development.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound featuring a carbazole core. The strategic placement of a bromine atom on the carbazole ring and a bulky naphthalene group at the 9-position imparts unique electronic and steric characteristics. These features are pivotal to its utility in various advanced applications.

The molecular formula for this compound is C₂₂H₁₄BrN.[1][2] Its structure consists of a tricyclic carbazole system, where two benzene rings are fused to a central nitrogen-containing pyrrole ring.[3] A bromine atom is attached at the 3-position of the carbazole nucleus, and a naphthalen-1-yl group is bonded to the nitrogen atom.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | ~372.26 g/mol | [1][4] |

| Molecular Formula | C₂₂H₁₄BrN | [1][2] |

| CAS Number | 934545-83-2 | [1][2][4] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Boiling Point | 545.2 ± 32.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 283.5 ± 25.1 °C (Predicted) | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic bromination of a precursor, 9-(naphthalen-1-yl)-9H-carbazole. The choice of brominating agent and reaction conditions are critical for achieving high regioselectivity and yield.

Recommended Synthetic Protocol

A widely adopted and efficient method for the synthesis of this compound involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This protocol is favored for its mild reaction conditions and high yield.

Experimental Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 9-(naphthalen-1-yl)-9H-carbazole in a solvent mixture of 60 mL of chloroform and 60 mL of ethyl acetate.

-

Addition of NBS: To the stirred solution, add 10 mmol of N-Bromosuccinimide (NBS) in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with distilled water (3 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield a white to off-white crystalline solid.

This procedure has been reported to achieve a yield of approximately 99%.[5]

Mechanistic Rationale and Workflow Visualization

The bromination of the carbazole ring is an electrophilic aromatic substitution reaction. The nitrogen atom in the carbazole ring is an activating group, directing the electrophile (Br⁺ from NBS) to the ortho and para positions (3, 6, and 8 positions). The bulky naphthalene group at the 9-position can sterically hinder substitution at the adjacent positions, favoring substitution at the 3 and 6 positions.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the protons on the carbazole and naphthalene rings. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom.[6]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key diagnostic feature is the isotopic pattern of bromine, which will show two peaks of nearly equal intensity separated by 2 atomic mass units (M and M+2), confirming the presence of a single bromine atom.[6]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound in solution typically exhibits absorption bands in the range of 320-340 nm, corresponding to π-π* transitions within the extended aromatic system.[3]

-

Fluorescence Spectroscopy: This compound exhibits fluorescence, with an emission maximum typically observed between 350-400 nm.[3] The exact wavelength can be influenced by the solvent polarity.[3]

Applications in Advanced Materials and Drug Development

The unique structural and photophysical properties of this compound make it a valuable building block in several high-tech fields.

Organic Electronics and Optoelectronics

The primary application of this compound is as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[7] Its carbazole core provides good charge transport properties, while the bromine atom serves as a reactive handle for further chemical modifications, allowing for the fine-tuning of electronic properties.[7] The bulky naphthalene group can help to prevent intermolecular interactions, which can improve the efficiency and stability of OLED devices.

Caption: Role in the development of advanced OLED materials.

Potential in Drug Discovery and Development

While direct biological studies on this compound are limited, the carbazole scaffold is a well-established pharmacophore in medicinal chemistry. Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[8][9]

-

Anticancer Potential: Many carbazole derivatives exhibit potent cytotoxic activity against various cancer cell lines. The planar carbazole ring system can intercalate with DNA, and various substitutions can lead to the inhibition of key enzymes involved in cell proliferation and survival.[8]

-

Antimicrobial Activity: The carbazole nucleus is present in several naturally occurring and synthetic antimicrobial agents.[8] The lipophilic nature of the carbazole moiety can facilitate its transport across microbial cell membranes.

-

Neuroprotective Effects: Certain N-substituted carbazoles have shown promise in the context of neurodegenerative diseases.[8]

The presence of the bromine atom on the carbazole ring of this compound offers a strategic point for further derivatization through cross-coupling reactions. This allows for the introduction of various pharmacologically active moieties, making it an attractive starting material for the synthesis of novel drug candidates. The naphthalene group can also influence the compound's lipophilicity and potential for π-stacking interactions with biological targets.

Safety and Handling

This compound is classified as a skin irritant.[1] As with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Avoid inhalation of dust and contact with skin and eyes.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable compound with significant applications in materials science, particularly in the development of high-performance OLEDs. Its well-defined synthesis and potential for further functionalization also make it an intriguing platform for the design and discovery of new therapeutic agents. For researchers and professionals in both materials science and drug development, a thorough understanding of its properties and reactivity is key to unlocking its full potential in next-generation technologies and medicines.

References

- 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. (2026-01-03). NINGBO INNO PHARMCHEM CO.,LTD.

- Carbazole Derivatives: Exploring Pharmacological Potential and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Bromo-9-(3-(naphthalen-1-YL)phenyl)-9H-carbazole. PubChem.

- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central.

- A review on the biological potentials of carbazole and its derived products. Future Journal of Pharmaceutical Sciences.

- An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. ResearchGate.

- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online.

- 3-Bromo-9-(naphthalen-1-yl). esdchem.

- Understanding the Spectral Analysis of 3-Bromo-9-(1-naphthyl)-9H-carbazole. NINGBO INNO PHARMCHEM CO.,LTD.

- CID 157079221 | C24H16Br2N2. PubChem.

- Early Vascular Developmental Toxicity and Underlying Mechanisms of 1-Bromo-3,6-dichlorocarbazole (1-B-36-CCZ) in Zebrafish Larvae. MDPI.

- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI.

- 3-bromo-9-(naphthalen-2-yl)-9H-carbazole. ChemBK.

- Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Indian Chemical Society.

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound | 934545-83-2 [smolecule.com]

- 4. esdchem.com.tr [esdchem.com.tr]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemcom.com [echemcom.com]

- 10. chembk.com [chembk.com]

An In-Depth Technical Guide to 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole: Synthesis, Characterization, and Application in Organic Electronics

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, a key molecular building block in the field of organic electronics. The document details its molecular architecture, a robust and high-yield synthetic pathway, and in-depth characterization methodologies. The core focus is on elucidating the structure-property relationships that make this compound an exemplary intermediate for high-performance Organic Light-Emitting Diode (OLED) materials. This guide is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic semiconductor materials.

Introduction: Molecular Design and Significance

This compound is a specialized aromatic compound featuring a fused tricyclic carbazole core.[1] Its structure is distinguished by two key substitutions that dictate its electronic and physical properties: a bromine atom at the 3-position of the carbazole ring and a bulky naphthalen-1-yl group at the 9-position (the nitrogen atom).[1]

-

The Carbazole Core: This rigid, electron-rich heterocycle is known for its high thermal stability and excellent hole-transporting capabilities, making it a foundational unit in materials for OLEDs.[2]

-

The Naphthyl Group: The attachment of an aryl group, such as naphthalene, to the nitrogen atom is a common strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for tuning charge injection properties in electronic devices.[3]

-

The Bromo Substituent: The bromine atom serves two primary purposes. First, it electronically modifies the carbazole core. Second, and more importantly, it provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex, high-performance molecules for emissive or charge-transport layers.[4]

This unique combination of a hole-transporting core, an energy-level-tuning N-aryl group, and a reactive handle for further synthesis makes this compound a versatile and valuable intermediate in the design of materials for organic electronics.[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a two-step process. This strategy ensures high regioselectivity and overall yield. The first step involves the N-arylation of the carbazole core, followed by a selective electrophilic bromination.

Step 1: Synthesis of the Precursor, 9-(naphthalen-1-yl)-9H-carbazole

The formation of the C-N bond between the carbazole nitrogen and the naphthalene ring is typically accomplished via an Ullmann condensation reaction. This copper-catalyzed cross-coupling is a robust method for N-arylation of carbazoles. Modern protocols often use a catalytic amount of a copper(I) salt with a ligand to facilitate the reaction under milder conditions than traditional Ullmann reactions.

Causality: The Ullmann coupling is preferred for this step due to its reliability in forming C(aryl)-N bonds, particularly with nitrogen heterocycles like carbazole. The use of a ligand helps solubilize the copper catalyst and accelerates the reductive elimination step, which is crucial for an efficient catalytic cycle.

Step 2: Regioselective Bromination

The final product is obtained by the bromination of the 9-(naphthalen-1-yl)-9H-carbazole precursor.

Experimental Protocol:

-

Dissolution: Dissolve 9-(1-naphthyl)-9H-carbazole (1.0 eq., e.g., 5.9 g, 20 mmol) in a mixture of toluene (e.g., 50 mL) and ethyl acetate (e.g., 70 mL) in a suitable reaction flask.[3]

-

Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (1.0 eq., e.g., 3.6 g, 20 mmol).[3]

-

Reaction: Stir the mixture vigorously at room temperature for approximately 36-48 hours.[1][3]

-

Monitoring: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[5]

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash with water to remove any water-soluble byproducts (like succinimide).

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[1][3]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization or column chromatography to yield the final product as a white powder. This protocol has been reported to achieve a yield as high as 99%.[3]

Mechanistic Insight & Trustworthiness: The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for the success of this synthesis.[5] Carbazole undergoes electrophilic aromatic substitution preferentially at the 3 and 6 positions due to the directing effect of the nitrogen atom, which increases electron density at these positions.[1] NBS is a mild and highly selective source of electrophilic bromine (Br⁺), minimizing the formation of di- or poly-brominated byproducts that can occur with harsher reagents like liquid bromine.[1][5] The self-validating nature of this protocol is ensured by TLC monitoring for reaction completion and final purification to remove any unreacted starting material or byproducts.

Synthesis Workflow Diagram

Caption: Relationship between molecular features and OLED performance.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin irritation. [6][7]Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [7]Handling should be performed in a well-ventilated area or a chemical fume hood. [7]

Conclusion

This compound is a thoughtfully designed molecule that stands as a testament to the principles of modern materials science. Its synthesis is efficient and selective, and its structure embodies the key electronic and thermal properties required for demanding applications. For scientists and researchers in the organic electronics industry, this compound is not merely a chemical intermediate but a versatile platform for innovation, enabling the development of next-generation host materials, hole-transport layers, and emitters that push the boundaries of OLED performance.

References

- Glory-Chem. (2026, January 3). 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs.

- Lin, C. H., et al. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind OLEDs: Carbazole's Role.

- Brunner, H., et al. (2004). Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society, 126(19), 6035-6042. [Link]

- O'Donovan, D. J., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Advances, 13, 20137-20162. [Link]

- ChemBK. (2024, April 10). 9H-Carbazole, 3-bromo-9-(2-naphthalenyl)-.

- Chemdad. (n.d.). This compound.

- PubChem. (n.d.). 3-Bromo-9-(3-(naphthalen-1-YL)phenyl)-9H-carbazole.

- Glory-Chem. (n.d.). High Purity 9-(5-Bromonaphthalen-1-yl) Carbazole for Advanced OLED Applications.

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Introduction

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is a key organic intermediate with significant applications in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its molecular architecture, which features a carbazole core functionalized with both a bromine atom and a naphthyl group, imparts desirable optoelectronic properties.[1] These characteristics are instrumental in the fabrication of efficient and stable light-emitting layers in OLED devices.[1] A thorough understanding of the solubility of this compound is paramount for researchers and professionals in drug development and material science, as it directly impacts synthesis, purification, formulation, and device fabrication processes. This guide provides a detailed analysis of the solubility of this compound, the underlying chemical principles, and standardized protocols for its empirical determination.

Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its physicochemical properties in relation to the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C22H14BrN | [4] |

| Molecular Weight | 372.26 g/mol | [5] |

| XLogP3 | 8.2 | [5] |

| Density | 1.4±0.1 g/cm3 | [5] |

| Boiling Point | 545.2±32.0 °C at 760 mmHg | [5] |

The high XLogP3 value indicates a significant non-polar character, suggesting poor solubility in water and good solubility in organic solvents. The large, hydrophobic naphthalene and carbazole moieties dominate the molecule's properties. The bromine substituent also contributes to the overall molecular weight and can influence intermolecular interactions.[6]

Qualitative Solubility Table:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic nature of these solvents is highly compatible with the carbazole and naphthalene rings.[7] Synthesis procedures often utilize toluene.[8][9] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents have appropriate polarity to dissolve large organic molecules. The related isomer shows good solubility.[10][11] |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF is a versatile solvent for a wide range of organic compounds. |

| Esters | Ethyl Acetate | Soluble | Used as a co-solvent in the synthesis of the compound, indicating good solubility.[8][9] |

| Ketones | Acetone | Moderately Soluble | Expected to be a reasonably good solvent. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These are strong solvents for many organic compounds, including carbazole derivatives.[7] |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | While polar, these solvents can dissolve some carbazole derivatives. Solubility is likely to increase with temperature.[7] The related isomer is soluble in ethanol.[10][11] |

| Non-polar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The large aromatic system may have some interaction, but overall compatibility is expected to be low. Often used as an anti-solvent for recrystallization.[9] |

| Aqueous Solvents | Water | Insoluble | The molecule is highly non-polar and lacks significant hydrogen bonding capabilities.[7][10][11] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method based on the principle of generating a saturated solution and subsequent concentration measurement.[12]

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or a shaker bath

-

Constant temperature bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and stir vigorously for an extended period (24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. It is highly recommended to use a syringe filter to remove any fine particulate matter.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Method Development: Develop a suitable analytical method (HPLC or UV-Vis) for the quantification of this compound. For UV-Vis, determine the wavelength of maximum absorbance (λmax). For HPLC, determine the appropriate column, mobile phase, and retention time.

-

Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using the developed method.

-

Construct a calibration curve by plotting the analytical signal (absorbance or peak area) against the concentration of the standard solutions.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Experimental Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between several molecular factors:

-

Polarity: The molecule is predominantly non-polar due to the large carbazole and naphthalene ring systems. This is the primary reason for its high solubility in non-polar and moderately polar organic solvents and its insolubility in water.[7]

-

Intermolecular Forces: The solubility is dependent on the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The large aromatic surfaces of the molecule allow for significant van der Waals and π-π stacking interactions.

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid. This property is often exploited during recrystallization for purification.[9]

Logical Relationship Diagram:

Caption: Factors influencing the solubility of the target compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be established based on its physicochemical properties and the known behavior of related carbazole derivatives. The compound is expected to be readily soluble in a range of common organic solvents, particularly aromatic hydrocarbons and halogenated solvents, and insoluble in water. For applications requiring precise concentration control, the detailed experimental protocol provided in this guide offers a robust framework for empirical solubility determination. This knowledge is critical for optimizing processes such as purification, thin-film deposition in OLED fabrication, and formulation in various research and development settings.

References

- 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. (2026, January 3). Google Cloud.

- Carbazole - Solubility of Things. (n.d.). Solubility of Things.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- This compound Formula. (n.d.). ECHEMI.

- What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound? (2024, November 15). Quora.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- An In-depth Technical Guide to the Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Common Organic Solvents. (n.d.). Benchchem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Website.

- This compound. (n.d.). Guidechem.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- Synthesis routes of this compound. (n.d.). Benchchem.

- 9H-Carbazole, 3-bromo-9-(2-naphthalenyl)-. (2024, April 10). ChemBK.

- 3-bromo-9-(naphthalen-2-yl)-9H-carbazole. (2024, April 10). ChemBK.

- Buy this compound | 934545-83-2. (2023, August 16). Smolecule.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. oled-intermediates.com [oled-intermediates.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy this compound | 934545-83-2 [smolecule.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the spectroscopic signature of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, a key intermediate in the development of advanced organic electronic materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the structural and electronic properties of this molecule through a detailed analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. By explaining the causality behind experimental observations and providing detailed procedural outlines, this guide serves as a comprehensive resource for the characterization of substituted carbazole derivatives.

Introduction: The Architectural Significance of this compound

This compound is a molecule of significant interest in the field of organic electronics, particularly in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its architecture, featuring a carbazole core, a strategic bromine substitution, and a bulky naphthalene moiety, bestows upon it unique photophysical and charge-transporting properties. The carbazole unit is a well-known hole-transporting scaffold, while the bromine atom serves as a handle for further functionalization through cross-coupling reactions and also influences the electronic properties via its inductive and resonance effects. The naphthalen-1-yl group at the 9-position introduces steric hindrance, which can disrupt intermolecular packing and enhance the amorphous nature of thin films, a desirable characteristic for device fabrication.

A thorough spectroscopic characterization is paramount to confirming the molecular identity, assessing purity, and understanding the structure-property relationships that govern the performance of materials incorporating this building block. This guide provides a detailed examination of the key spectroscopic techniques used for this purpose.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the carbazole, bromine, and naphthalene moieties gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure with atom numbering used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable, complementary information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is characterized by a complex aromatic region, typically between 7.0 and 8.5 ppm. The signals for the carbazole and naphthalene protons overlap, necessitating two-dimensional NMR techniques like COSY and NOESY for unambiguous assignment. The bromine atom's electron-withdrawing nature deshields adjacent protons, shifting their signals downfield.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.25 | d | 1.8 | 1H | H-4 |

| 8.15 | d | 7.8 | 1H | H-5 |

| 7.98 | d | 8.2 | 1H | H-8' |

| 7.90 | d | 8.0 | 1H | H-5' |

| 7.65 | m | - | 2H | H-2', H-4' |

| 7.50 | dd | 8.6, 1.9 | 1H | H-2 |

| 7.42 | m | - | 3H | H-6, H-7, H-3' |

| 7.30 | d | 8.6 | 1H | H-1 |

| 7.20 | m | - | 2H | H-6', H-7' |

Disclaimer: The data presented is a representative spectrum based on the analysis of structurally similar compounds due to the absence of publicly available experimental data for the exact molecule.

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum is expected to display 22 distinct signals for the 22 carbon atoms in the molecule, confirming the overall carbon skeleton. Aromatic carbons typically resonate in the 110-140 ppm range. The carbon atom directly attached to the bromine (C-3) will have its signal shifted due to the halogen's electronegativity.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 141.5 | C-4a |

| 140.2 | C-10a |

| 135.8 | C-8a' |

| 134.5 | C-4a' |

| 131.0 | C-1' |

| 130.2 | C-4' |

| 129.5 | C-5' |

| 128.8 | C-8' |

| 128.1 | C-2' |

| 127.3 | C-7' |

| 126.5 | C-6' |

| 126.0 | C-3' |

| 125.2 | C-6 |

| 123.8 | C-9a |

| 123.0 | C-4 |

| 121.5 | C-2 |

| 120.8 | C-7 |

| 120.0 | C-5 |

| 115.4 | C-3 |

| 110.9 | C-8 |

| 110.1 | C-1 |

Disclaimer: The data presented is a representative spectrum based on the analysis of structurally similar compounds due to the absence of publicly available experimental data for the exact molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the FT-IR spectrum of a solid sample.

Caption: Workflow for FT-IR analysis using the ATR method.

Interpreting the Vibrational Signature

The FT-IR spectrum of this compound is dominated by absorptions characteristic of its aromatic nature.

Table 3: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 1600-1450 | Strong, multiple bands | C=C stretch | Aromatic rings |

| 1330-1250 | Strong | C-N stretch | Aryl-N |

| 850-750 | Strong | C-H out-of-plane bend | Substituted aromatics |

| 700-550 | Medium-Strong | C-Br stretch | Aryl bromide |

The C-Br stretching vibration is a key diagnostic peak, though it appears in the lower frequency "fingerprint" region, which can be congested. The pattern of the C-H out-of-plane bending bands can provide clues about the substitution patterns on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of this compound results in strong absorption in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of the compound in a UV-transparent solvent is required for analysis.

Caption: Standard procedure for acquiring a UV-Vis absorption spectrum.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π* electronic transitions within the carbazole and naphthalene chromophores. The naphthalene substitution typically induces a bathochromic (red) shift compared to unsubstituted carbazole, extending the absorption to longer wavelengths.

Table 4: Expected UV-Vis Absorption Data (in Dichloromethane)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~ 340 | ~ 15,000 | π-π* (Carbazole) |

| ~ 325 | ~ 18,000 | π-π* (Carbazole) |

| ~ 295 | ~ 25,000 | π-π* (Naphthalene) |

| ~ 245 | ~ 40,000 | π-π* (Carbazole) |

The primary absorption maximum is anticipated to be in the 320-340 nm range.[1] The exact positions and intensities of these bands are sensitive to the solvent environment.

Conclusion

The spectroscopic characterization of this compound through NMR, FT-IR, and UV-Vis techniques provides a comprehensive understanding of its molecular structure and electronic properties. The data presented in this guide, while based on representative examples from closely related structures, offers a robust framework for the identification and analysis of this important building block. A meticulous application of these spectroscopic methods is indispensable for ensuring the quality and consistency of materials destined for high-performance organic electronic devices, thereby accelerating the innovation cycle in this rapidly evolving field.

References

Sources

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole photophysical properties

An In-depth Technical Guide to the Photophysical Properties of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, a heterocyclic organic compound of significant interest in the field of organic electronics.[1] The unique molecular architecture, combining a carbazole core with a naphthalene substituent, imparts distinct optoelectronic characteristics that are highly relevant for applications in Organic Light-Emitting Diodes (OLEDs) and other semiconductor devices.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's synthesis, theoretical underpinnings, and the experimental methodologies required for its thorough photophysical characterization. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure the highest degree of scientific integrity.

Introduction: Molecular Architecture and Rationale

This compound is a derivative of carbazole, a well-known hole-transporting moiety, functionalized with a bulky, electron-rich naphthalene group at the 9-position and a bromine atom at the 3-position.[1] This specific substitution pattern is not arbitrary and serves several key purposes in tuning the material's properties:

-

The Carbazole Core: Provides a rigid, planar π-conjugated system that facilitates efficient charge transport.[3]

-

The N-Naphthyl Group: The attachment of the naphthalene ring at the nitrogen atom enhances the molecule's thermal stability and influences its morphological properties in thin films. Electronically, it extends the π-conjugation, which is expected to red-shift the absorption and emission spectra compared to unsubstituted carbazole.[4][5]

-

The 3-Bromo Substituent: The bromine atom serves a dual role. Firstly, it acts as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the creation of more complex molecular structures. Secondly, the heavy atom effect of bromine can enhance intersystem crossing (ISC) from the singlet to the triplet excited state, a property that can be exploited in the design of phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.[3]

Understanding the interplay between these structural components is crucial for predicting and interpreting the molecule's photophysical behavior.

Synthesis and Purification

A reliable and high-yield synthesis is the prerequisite for any photophysical study, as impurities can act as quenchers or emitters, severely distorting the results.

Synthetic Pathway: Electrophilic Bromination

The most direct route to this compound is the electrophilic bromination of the precursor, 9-(naphthalen-1-yl)-9H-carbazole.[1][6] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild reaction conditions and high regioselectivity for the 3- and 6-positions of the carbazole ring, which are the most electronically activated.[6]

Detailed Experimental Protocol

-

Dissolution: Dissolve 9-(naphthalen-1-yl)-9H-carbazole (1.0 eq) in a mixture of toluene and ethyl acetate.[6] The choice of this solvent system ensures the solubility of both the starting material and the NBS reagent.

-

Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the solution portion-wise at room temperature.[6]

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 36 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, wash the reaction mixture with water to remove succinimide and any unreacted NBS. Dry the organic layer over anhydrous magnesium sulfate.[1][6]

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[6]

-

Purification: The crude solid should be purified by column chromatography on silica gel to remove any over-brominated or unreacted starting materials. A final recrystallization from a suitable solvent like ethanol is recommended to obtain high-purity, crystalline material suitable for photophysical measurements.[7] A yield of approximately 99% has been reported for this procedure.[6]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Theoretical and Computational Insights

Before embarking on experimental measurements, computational modeling provides invaluable predictive insights into the electronic structure and expected spectral properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose.[8][9]

-

Methodology: Calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p).[8][10] A polarizable continuum model (PCM) can be used to simulate the solvent environment (e.g., dichloromethane or toluene), which is crucial as the properties of carbazole derivatives can be solvent-dependent.[8]

-

Predicted Properties:

-

HOMO/LUMO Orbitals: DFT calculations can visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to be localized primarily on the electron-rich carbazole moiety, while the LUMO may have contributions from both the carbazole and naphthalene units. The HOMO-LUMO energy gap is a key determinant of the absorption wavelength.[8]

-

Absorption Spectra: TD-DFT calculations can predict the UV-Vis absorption spectrum, arising from electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). This helps in identifying the nature of these transitions (e.g., π-π*).[9]

-

Experimental Photophysical Characterization

A comprehensive characterization involves a suite of spectroscopic techniques to probe the absorption, emission, and excited-state deactivation pathways.

Summary of Photophysical Properties

The following table summarizes the expected photophysical properties based on available literature for this compound and closely related carbazole derivatives.[1][11] It is essential for researchers to experimentally determine these values for their specific sample and conditions.

| Property | Symbol | Expected Value / Range | Technique |

| Absorption Maximum | λabs | ~330 - 350 nm | UV-Vis Spectroscopy |

| Emission Maximum | λem | ~350 - 400 nm | Fluorescence Spectroscopy |

| Stokes Shift | Δν | ~20 - 50 nm | Calculated from λabs and λem |

| Fluorescence Quantum Yield | ΦF | Solvent Dependent | Comparative or Absolute Method |

| Excited State Lifetime | τ | Solvent Dependent (typically ns) | TCSPC |

UV-Vis Absorption Spectroscopy

This is the first step in any photophysical study. It reveals the wavelengths of light the molecule absorbs to reach its excited states.

-

Protocol:

-

Prepare a dilute solution of the compound in a spectrophotometric-grade solvent (e.g., toluene, dichloromethane, or cyclohexane) in a 1 cm path length quartz cuvette.[12]

-

Ensure the absorbance at the peak maximum is within the linear range of the spectrophotometer (typically < 1.0).

-

Record the absorption spectrum against a solvent blank.

-

The absorption spectrum is expected to show characteristic π-π* transitions of the carbazole and naphthalene systems.[1]

-

Steady-State Fluorescence Spectroscopy

This technique measures the light emitted as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀).

-

Protocol:

-

Using the same solution from the UV-Vis measurement, excite the sample at a wavelength where it absorbs strongly (e.g., at its λabs).

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR.

-

The emission spectrum for this compound is expected to be a broad, structured band with a maximum between 350-400 nm.[1]

-

Solvatochromism: Repeat the measurement in solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile). A red-shift in the emission maximum with increasing solvent polarity is indicative of a charge-transfer character in the excited state.[1]

-

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[12][13] The comparative method, using a well-characterized standard, is the most common approach.[12][14]

-

Causality and Protocol Integrity: To ensure accuracy, the standard should absorb and emit in a similar spectral region as the sample. For an emitter in the 350-400 nm range, 9,10-diphenylanthracene in ethanol (ΦF = 0.90) is a suitable choice.[14] The core principle of this method is that if two solutions (sample and standard) have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[12]

-

Step-by-Step Protocol (Comparative Method):

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard (e.g., 9,10-diphenylanthracene) in the same solvent. The absorbances at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

-

Measurements: For each solution, measure the absorbance at the excitation wavelength (λex) and record the integrated fluorescence intensity (the area under the corrected emission curve).

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[12]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the known quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Excited-State Lifetime (τ) Measurement

The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. It is a key parameter for understanding dynamic processes like energy transfer and quenching. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this measurement.[15][16][17]

-

Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (START signal) and the arrival of the first emitted photon at the detector (STOP signal).[16] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the decay of the excited state.[18]

-

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is low (~0.1).

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer) in place of the sample. This represents the time resolution of the instrument.[16]

-

Data Acquisition: Excite the sample with a pulsed laser diode or picosecond laser at an appropriate wavelength. Collect the fluorescence decay histogram until sufficient counts are accumulated in the peak channel.

-

Data Analysis: The decay data is analyzed by fitting it to an exponential function (or a sum of exponentials) convoluted with the IRF. The time constant(s) from this fit represent the excited-state lifetime(s).

-

Comprehensive Characterization Workflow

Caption: Experimental workflow for comprehensive photophysical characterization.

Conclusion

This compound stands as a molecule with significant potential in materials science, primarily driven by its unique photophysical properties stemming from its carbazole-naphthalene architecture. This guide has outlined the essential theoretical and experimental framework required for its robust characterization. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can obtain reliable and reproducible data, paving the way for the rational design of next-generation organic electronic materials. The emphasis on understanding the causality behind each experimental step ensures that the data obtained is not only accurate but also correctly interpreted within the broader context of photochemistry and materials science.

References

- Nanoscale and Advanced Materials. (n.d.). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells.

- Photonics Dictionary. (n.d.). time-correlated single photon counting.

- ID Quantique. (2025, February 25). What is Time Correlated Single Photon Counting?

- Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting?

- ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.

- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- AUREA Technology. (n.d.). Time-Correlated Single Photon Counting.

- National Institutes of Health. (n.d.). Information-theoretical analysis of time-correlated single-photon counting measurements of single molecules.

- OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- ResearchGate. (2025, August 7). Density functional theory studies of new bipolar carbazole-benzothiazole: electronic and vibrational properties.

- HORIBA. (n.d.). Recording Fluorescence Quantum Yields.

- ResearchGate. (2025, August 6). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole.

- Analytical Chemistry. (2023, March 15). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification.

- Semantic Scholar. (2020, June 3). A DFT study of reorganization energy of some chosen carbazole derivatives.

- ChemBK. (2024, April 10). 3-bromo-9-(naphthalen-2-yl)-9H-carbazole.

- Journal of the American Chemical Society. (2026, January 5). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.

- PubChem. (n.d.). 3-Bromo-9-(3-(naphthalen-1-YL)phenyl)-9H-carbazole.

- ResearchGate. (n.d.). computational and experimental study of photophysical properties and processes in dyes and systems pmma.

- MDPI. (2025, November 14). The Influence of Cucurbit[12]uril on the Photophysical Properties of Encapsulated Styryl Dye.

- MDPI. (2024, April 9). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films.

- ResearchGate. (2025, November 30). Imaging the photophysics of organic semiconductors using polarisation-resolved and near-field optical spectroscopies.

- The Royal Society of Chemistry. (n.d.). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD.

- CoLab. (2025, September 1). Imaging the photophysics of organic semiconductors using polarisation-resolved and near-field optical spectroscopies.

- National Institutes of Health. (n.d.). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole.

- PubChem. (n.d.). 9-(1-Naphthyl)carbazole.

- National Institute of Standards and Technology. (n.d.). Carbazole.

- Journal of the American Chemical Society. (2025, December 30). Spectroscopic Characterization of the Charge-Separated Zwitterionic State Responsible for the Excimer-like Emission of a Luminescent Diradical.

- National Institutes of Health. (n.d.). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics.

- Boron Molecular. (n.d.). 3-Bromo-9-ethyl-9H-carbazole.

Sources

- 1. Buy this compound | 934545-83-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. ossila.com [ossila.com]

- 4. Carbazole [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. horiba.com [horiba.com]

- 14. researchgate.net [researchgate.net]

- 15. photonics.com [photonics.com]

- 16. edinst.com [edinst.com]

- 17. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 18. photon-force.com [photon-force.com]

Introduction: The Imperative of Thermal Stability in Advanced Organic Materials

An In-depth Technical Guide to the Thermal Stability of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a member of a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] The performance, longevity, and reliability of such devices are intrinsically linked to the thermal stability of their constituent materials. A high decomposition temperature and a stable amorphous state, often characterized by a high glass transition temperature, are critical for preventing morphological changes and degradation under the operational heat generated within these devices. This guide provides a comprehensive analysis of the expected thermal stability of this compound, grounded in the established behavior of structurally related carbazole derivatives and outlining the definitive experimental protocols for its empirical determination.

Theoretical Framework for Thermal Decomposition in Substituted Carbazole Systems

The thermal stability of this compound is governed by the bond dissociation energies within its molecular structure. The core carbazole unit is known for its rigidity and high thermal stability, a consequence of its aromatic, fused-ring system.[3] However, the substituents—a bromine atom at the 3-position and a naphthalen-1-yl group at the 9-position (the nitrogen atom)—introduce specific points of potential thermal vulnerability.

The thermal decomposition of brominated organic compounds frequently initiates with the cleavage of the carbon-bromine (C-Br) bond, which is typically weaker than the carbon-carbon and carbon-hydrogen bonds within the aromatic rings.[4][5] This initial degradation step can lead to the release of highly corrosive hydrogen bromide (HBr) if a hydrogen source is available, or a bromine radical.[1][4] At more elevated temperatures, further degradation of the carbazole core is expected to occur, involving the scission of C-N and C-C bonds, leading to the fragmentation of the entire molecule.[6]

The bulky naphthalenyl group at the nitrogen atom is expected to enhance the morphological stability of the material by sterically hindering intermolecular interactions that can lead to crystallization. This is reflected in a higher glass transition temperature (Tg), which is desirable for maintaining a stable amorphous thin film in electronic devices.

Predictive Analysis of Thermal Stability via Analogous Compounds

| Compound/Derivative Class | Decomposition Temp. (Td, 5% wt. loss) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |

| Complex Bipolar Carbazole Emitter (RB14) | 336 °C | 133 °C | N/A (Amorphous) | [7] |

| Complex Bipolar Carbazole Emitter (RB22) | 400 °C | 167 °C | N/A (Amorphous) | [7] |

| General Carbazole Derivatives | Often > 300 °C | Tunable via Derivatization | N/A | [4] |

| 3-Bromo-9-hexyl-9H-carbazole Derivatives (7a) | 291 °C | N/A | 95 °C | [3] |

| 3-bromo-9-(naphthalen-2-yl)-9H-carbazole | N/A | N/A | ~180-184 °C | [2][8] |

N/A: Not available or not applicable from the cited source.

Based on these data, it is reasonable to hypothesize that this compound will exhibit a high decomposition temperature, likely in the range of 300-400 °C. The presence of the large, rigid naphthalenyl group suggests it will likely be an amorphous solid with a significant glass transition temperature.

Definitive Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocols describe a self-validating system for acquiring reliable and reproducible data.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the material, defined as the temperature at which a 5% weight loss occurs.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas (a flow rate of 20-50 mL/min is typical) for at least 30 minutes before starting the analysis. This is a critical step to create an inert atmosphere and prevent oxidative decomposition, which would not be representative of the material's intrinsic thermal stability.[4]

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min. A slower heating rate can provide higher resolution of thermal events, while a faster rate can mimic rapid thermal processing conditions.

-

Data Analysis: Plot the sample weight percentage as a function of temperature. The Td is determined as the temperature at which the sample has lost 5% of its initial mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg) for amorphous materials or the melting temperature (Tm) for crystalline materials.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere Control: Maintain a constant flow of high-purity nitrogen gas through the DSC cell during the experiment.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point but below its decomposition temperature (e.g., 250 °C) at a rate of 10 °C/min. This scan serves to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again at 10 °C/min. The data from this second heating scan is typically used for analysis, as it reflects the intrinsic properties of the material from a controlled thermal state.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The glass transition (Tg) will appear as a step-like change in the baseline, while melting (Tm) will be observed as a sharp endothermic peak.

Conclusion and Future Outlook

Based on the robust thermal properties of the carbazole scaffold and data from closely related derivatives, this compound is anticipated to be a thermally stable material suitable for applications in organic electronics. A predicted decomposition temperature in excess of 300 °C and a high glass transition temperature would make it a promising candidate for use in devices where thermal management and long-term morphological stability are critical. The definitive determination of these properties through the standardized TGA and DSC protocols outlined in this guide is an essential step in the material's validation for any high-performance application. This empirical data will provide the foundational knowledge required for its successful integration into next-generation electronic and optoelectronic technologies.

References

- MDPI. (n.d.). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices.